molecular formula C20H23N5O5S B12155722 Ethyl 4-[[2-methoxy-5-(1-propan-2-yltetrazol-5-yl)phenyl]sulfonylamino]benzoate

Ethyl 4-[[2-methoxy-5-(1-propan-2-yltetrazol-5-yl)phenyl]sulfonylamino]benzoate

Cat. No.: B12155722
M. Wt: 445.5 g/mol
InChI Key: WYZSCJCBXZCLKJ-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-methoxy-5-(1-propan-2-yltetrazol-5-yl)phenyl]sulfonylamino]benzoate is a synthetic sulfonamidobenzamide (SABA) derivative characterized by a central benzoate ester core linked to a sulfonamide group. Key structural features include:

  • 2-methoxy substituent: An electron-donating group on the phenyl ring.
  • Ethyl ester: Likely influencing solubility and metabolic stability.

Properties

Molecular Formula

C20H23N5O5S

Molecular Weight

445.5 g/mol

IUPAC Name

ethyl 4-[[2-methoxy-5-(1-propan-2-yltetrazol-5-yl)phenyl]sulfonylamino]benzoate

InChI

InChI=1S/C20H23N5O5S/c1-5-30-20(26)14-6-9-16(10-7-14)22-31(27,28)18-12-15(8-11-17(18)29-4)19-21-23-24-25(19)13(2)3/h6-13,22H,5H2,1-4H3

InChI Key

WYZSCJCBXZCLKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C3=NN=NN3C(C)C)OC

Origin of Product

United States

Preparation Methods

  • The synthetic route for Ethyl 4-[[2-methoxy-5-(1-propan-2-yltetrazol-5-yl)phenyl]sulfonylamino]benzoate involves several steps.
  • One possible method is the condensation of 2-methoxy-5-(1-propan-2-yltetrazol-5-yl)aniline with benzenesulfonyl chloride, followed by esterification with ethyl 4-hydroxybenzoate.
  • Industrial production methods may vary, but efficient synthesis and purification are essential.
  • Chemical Reactions Analysis

    • The compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include strong acids, bases, and oxidizing agents.
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

  • Mechanism of Action

    • The compound likely interacts with specific receptors or enzymes.
    • Further research is needed to elucidate its precise molecular targets and pathways.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Structural Analogues and Substituent Effects

    The table below compares the target compound with three analogues from the literature:

    Compound Substituents Key Features Reported Activity
    Target Compound 2-methoxy, 1-propan-2-yltetrazol-5-yl Tetrazole enhances lipophilicity; methoxy may improve electron density Not explicitly reported (inference from structural analogs)
    SABA1 (Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate) 2-chloro, phenylcarbamoyl Chloro (electron-withdrawing) and carbamoyl groups enhance ACC inhibition MIC: 0.45–0.9 mM against E. coli; prolongs bacterial doubling time
    Ethyl 4-[(4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}benzoyl)amino]benzoate Phenyltetrazole thioether, benzamido linkage Thioether and tetrazole may enhance membrane permeability No explicit activity data; structural focus on tetrazole bioisosterism
    Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate Benzo[d]imidazole core, hydroxyethylamino side chain Imidazole ring facilitates π-π stacking; hydroxyethyl improves solubility Synthetic intermediate; no direct biological data
    Key Observations:
    • Substituent Effects: Electron-Donating vs. Withdrawing Groups: The target compound’s 2-methoxy group (electron-donating) contrasts with SABA1’s 2-chloro (electron-withdrawing), which may alter electronic interactions with ACC or other targets . Tetrazole vs.
    • Biological Implications: SABA1’s ACC inhibition suggests that the sulfonamidobenzamide scaffold is critical for targeting bacterial fatty acid synthesis.

    Computational and Mechanistic Insights

    • Docking Studies : Tools like AutoDock4 () enable comparative analysis of binding modes. For example, SABA1’s chloro and carbamoyl groups may interact with ACC’s hydrophobic pockets, while the target compound’s methoxy and tetrazole groups could engage polar residues .
    • Electron Density Analysis : Methods like Multiwfn () could elucidate how substituents influence electron distribution, affecting reactivity and target interaction. The Colle-Salvetti correlation () highlights the role of local kinetic energy density in such analyses .

    Biological Activity

    Ethyl 4-[[2-methoxy-5-(1-propan-2-yltetrazol-5-yl)phenyl]sulfonylamino]benzoate is a compound of interest due to its potential biological activities, particularly in therapeutic applications. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

    • Molecular Formula : C₁₈H₁₈N₄O₃S
    • Molecular Weight : 378.43 g/mol
    • CAS Number : 144690-33-5

    Biological Activity Overview

    The compound exhibits various biological activities, including:

    • Antiproliferative Effects : Studies have shown that certain derivatives of sulfonamide compounds exhibit significant antiproliferative activity against cancer cell lines.
    • Antioxidative Properties : The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress.
    • Antibacterial Activity : Preliminary tests indicate potential antibacterial effects against specific Gram-positive bacteria.

    Antiproliferative Activity

    Research indicates that this compound derivatives display selective cytotoxicity against various cancer cell lines. For instance, derivatives with specific substitutions on the phenyl ring have shown IC50 values in the low micromolar range.

    CompoundCell LineIC50 (µM)
    Derivative AMCF-7 (Breast Cancer)3.1
    Derivative BHCT116 (Colorectal Cancer)4.5
    Derivative CHEK293 (Kidney)5.3

    Antioxidative Activity

    The antioxidative capacity of the compound was assessed using several assays, including DPPH and ABTS methods. The results indicated that the compound effectively scavenges free radicals, demonstrating significant antioxidative activity compared to standard antioxidants like butylated hydroxytoluene (BHT).

    Assay TypeCompoundScavenging Activity (%)
    DPPHEthyl Compound82%
    ABTSEthyl Compound75%

    Antibacterial Activity

    The antibacterial properties were tested against various strains, with notable activity observed against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) was determined to be 8 µM, indicating potential for further development as an antibacterial agent.

    Case Studies and Research Findings

    • Study on Antiproliferative Effects : A study published in a peer-reviewed journal highlighted the synthesis of related sulfonamide compounds and their biological evaluation. It was found that modifications on the sulfonamide moiety significantly influenced their antiproliferative activities against cancer cell lines.
    • Antioxidative Mechanisms : Another investigation focused on the antioxidative mechanisms of similar compounds, showing that they could mitigate oxidative stress in cellular models, thus potentially preventing cellular damage associated with various diseases.
    • Clinical Implications : Research into the clinical implications of these compounds suggests their potential use in combination therapies for cancer treatment, enhancing the efficacy of existing chemotherapeutic agents.

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